molecular formula C26H24N4O4S B12114648 Benzoic acid, 4-[[2-[[4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]acetyl]amino]-, methyl ester CAS No. 849021-32-5

Benzoic acid, 4-[[2-[[4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]acetyl]amino]-, methyl ester

Cat. No.: B12114648
CAS No.: 849021-32-5
M. Wt: 488.6 g/mol
InChI Key: NKDYIZPDQGVPJB-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[2-[[4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]acetyl]amino]-, methyl ester is a complex organic compound with a unique structure that includes a benzoic acid core, a triazole ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-[[2-[[4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]acetyl]amino]-, methyl ester typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the methoxyphenyl and methylphenyl groups. The final step involves the esterification of the benzoic acid core with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[2-[[4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]acetyl]amino]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Benzoic acid, 4-[[2-[[4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]acetyl]amino]-, methyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-[[2-[[4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]acetyl]amino]-, methyl ester involves its interaction with specific molecular targets. The triazole ring and the methoxyphenyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester: Known for its use as a flavoring agent and preservative.

    Benzoic acid, 4-methyl-, methyl ester: Used in the synthesis of various organic compounds.

    4-(4-Methoxy-phenylethynyl)-benzoic acid methyl ester:

Uniqueness

Benzoic acid, 4-[[2-[[4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]acetyl]amino]-, methyl ester is unique due to its complex structure, which includes a triazole ring and multiple substituents

Properties

CAS No.

849021-32-5

Molecular Formula

C26H24N4O4S

Molecular Weight

488.6 g/mol

IUPAC Name

methyl 4-[[2-[[4-(4-methoxyphenyl)-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C26H24N4O4S/c1-17-5-4-6-19(15-17)24-28-29-26(30(24)21-11-13-22(33-2)14-12-21)35-16-23(31)27-20-9-7-18(8-10-20)25(32)34-3/h4-15H,16H2,1-3H3,(H,27,31)

InChI Key

NKDYIZPDQGVPJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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